molecular formula C22H24N6O3S2 B2906022 1-[3-({3-[(4-Ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)propyl]pyrrolidin-2-one CAS No. 931754-66-4

1-[3-({3-[(4-Ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)propyl]pyrrolidin-2-one

Cat. No.: B2906022
CAS No.: 931754-66-4
M. Wt: 484.59
InChI Key: HZEKUGUJXWKXOF-UHFFFAOYSA-N
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Description

This compound features a structurally complex framework comprising a thieno-triazolo-pyrimidin core fused with a pyrrolidin-2-one moiety and a 4-ethylphenyl sulfonyl group. The 4-ethylphenyl sulfonyl substituent likely enhances solubility and modulates electronic properties.

Properties

IUPAC Name

1-[3-[[10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3S2/c1-2-15-6-8-16(9-7-15)33(30,31)22-21-24-20(19-17(10-14-32-19)28(21)26-25-22)23-11-4-13-27-12-3-5-18(27)29/h6-10,14H,2-5,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEKUGUJXWKXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCCCN5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[3-({3-[(4-Ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)propyl]pyrrolidin-2-one is a complex heterocyclic molecule exhibiting promising biological activities. This article aims to detail its biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₂₃N₅O₂S, with a molecular weight of approximately 401.5 g/mol. The structure includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance.

Research indicates that the compound acts primarily as a serotonin receptor antagonist , particularly targeting the 5-HT6 receptor . This receptor is implicated in various neurological functions and disorders. The binding affinity of related compounds has shown significant potency in inhibiting serotonin responses:

  • IC50 Values : Some derivatives have been reported with IC50 values as low as 29.0 nM for functional assays targeting the 5-HT6 receptor .
  • Selectivity : The compound exhibits selective binding to the 5-HT6 receptor over other serotonin receptors (e.g., 5-HT2A and 5-HT2B), suggesting a focused therapeutic profile .

Antidepressant Effects

The serotonergic system plays a crucial role in mood regulation. Given its antagonistic action on the 5-HT6 receptor, this compound may hold potential as an antidepressant or anxiolytic agent. Studies have shown that modulation of this receptor can lead to enhanced cognitive functions and mood improvement.

Antitumor Activity

Preliminary evaluations have indicated that thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives possess antitumor properties . These compounds may inhibit cancer cell proliferation through various pathways involving apoptosis and cell cycle arrest .

Antimicrobial Properties

There is also emerging evidence suggesting that related compounds exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell function through interference with critical biochemical pathways.

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Study (2010)Identified several derivatives with high selectivity for the 5-HT6 receptor; demonstrated significant functional inhibition of serotonin responses .
Antitumor Activity Assessment (2020)Reported promising results in vitro against specific cancer cell lines; further studies are needed to elucidate mechanisms .
Antimicrobial Evaluation (2019)Showed effective inhibition against gram-positive bacteria; potential for development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Pyrrolidin-2-one Fragments

Key analogs from the literature include arylpiperazine-linked pyrrolidin-2-one derivatives (e.g., compounds 7 , 13 , and 18 in ). These share the pyrrolidin-2-one core but differ in substituents and appended pharmacophores:

  • 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7): Exhibits high alpha1-adrenoceptor (AR) affinity (pKi = 7.13) .
  • 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (18) : Shows preferential alpha2-AR binding (pKi = 7.29) .
  • 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13) : Displays potent antiarrhythmic activity (ED50 = 1.0 mg/kg iv) .

The target compound replaces the arylpiperazine group with a thieno-triazolo-pyrimidin-sulfonyl-aniline chain, which may alter receptor selectivity and pharmacokinetic properties.

Pharmacological Activity Comparison
Compound Alpha1-AR pKi Alpha2-AR pKi Antiarrhythmic ED50 (mg/kg) Hypotensive Duration
Compound 7 7.13 <6.5 N/A N/A
Compound 13 <6.5 <6.5 1.0 >60 minutes
Compound 18 <6.5 7.29 N/A N/A
Target Compound Not reported Not reported Not reported Not reported

Key Observations :

  • Substitution patterns on the phenyl ring (e.g., chloro, ethoxy) critically influence receptor specificity. The 4-ethylphenyl sulfonyl group in the target compound may confer distinct electronic or steric effects compared to halogens or alkoxy groups.
  • Antiarrhythmic efficacy (e.g., ED50 of 1.0 mg/kg for Compound 13) correlates with ethoxy-phenyl substitution, suggesting that bulky or electron-donating groups enhance activity. The sulfonyl group in the target compound could mimic this effect .
Hypotensive and Binding Trends

Compounds with hydroxyl or fluorine substituents (e.g., 4-hydroxy-phenyl or 2,4-difluoro-phenyl) exhibit prolonged hypotensive effects (>60 minutes). The 4-ethylphenyl sulfonyl group in the target compound may similarly enhance metabolic stability or tissue penetration .

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